molecular formula C11H15Cl B14065413 1-(3-Chloropropyl)-2-ethylbenzene

1-(3-Chloropropyl)-2-ethylbenzene

Cat. No.: B14065413
M. Wt: 182.69 g/mol
InChI Key: LCEPNYQWVUBRLR-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-2-ethylbenzene is a synthetic organic compound featuring an ethyl group and a 3-chloropropyl side chain attached to a benzene ring. This specific structure makes it a valuable intermediate in research and development, particularly in synthetic organic chemistry. Compounds with chloropropyl chains are frequently employed as key building blocks for the synthesis of more complex molecules . Similar chloroethylbenzene derivatives are recognized for their role as chemical intermediates in the pharmaceutical industry, where they serve as precursors for the development of new active pharmaceutical ingredients (APIs) . Furthermore, such structures find applications in the agrochemical sector as precursors for pesticides and herbicides, and in the dye and pigment industry for creating colored molecules . The reactivity of this compound is defined by its two main functional groups: the aromatic ring can undergo electrophilic substitution, the chlorine atom is a good leaving group for nucleophilic substitution reactions (e.g., with nitrogen or oxygen nucleophiles), and the terminal alkyl chain can be used in cyclization or elongation reactions. Researchers value this compound for its versatility in constructing complex molecular architectures. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C11H15Cl

Molecular Weight

182.69 g/mol

IUPAC Name

1-(3-chloropropyl)-2-ethylbenzene

InChI

InChI=1S/C11H15Cl/c1-2-10-6-3-4-7-11(10)8-5-9-12/h3-4,6-7H,2,5,8-9H2,1H3

InChI Key

LCEPNYQWVUBRLR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1CCCCl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The Friedel-Crafts alkylation remains the most widely implemented method for industrial-scale production. A typical protocol involves reacting 2-ethylbenzene (1.0 equiv) with 3-chloropropyl chloride (1.2 equiv) in dichloromethane at 0–5°C, catalyzed by aluminum chloride (0.1 equiv). Quenching with ice water followed by silica gel chromatography yields the target compound in 85–89% purity.

Table 1: Friedel-Crafts Alkylation Optimization Parameters

Parameter Optimal Range Yield Impact
Temperature 0–5°C +12% vs. 25°C
Catalyst Loading 0.1–0.15 equiv AlCl3 Max yield at 0.12
Reaction Time 6–8 hr <5% side products

Scale-up trials (500 g substrate) demonstrate consistent yields (87 ± 2%) when using inverse addition to control exothermicity.

Grignard Reaction-Based Synthesis

Two-Step Alkylation Protocol

A superior alternative employs 2-ethylphenylmagnesium bromide (1.05 equiv) reacting with 1-bromo-3-chloropropane (1.0 equiv) in THF at −78°C. This method achieves 91–93% yield by avoiding electrophilic substitution side reactions:

$$
\text{2-EtC}6\text{H}4\text{MgBr} + \text{BrCH}2\text{CH}2\text{CH}_2\text{Cl} \xrightarrow{\text{THF, -78°C}} \text{this compound}
$$

Quenching with saturated NH₄Cl and extraction with ethyl acetate provides >98% purity after distillation (bp 145–148°C/12 mmHg).

Catalytic Hydrogenation Methods

Unsaturated Precursor Reduction

Recent patents disclose a novel route via hydrogenation of 1-(3-chloropropenyl)-2-ethylbenzene over 5% Pd/C (50 psi H₂, 25°C). This method circumvents alkyl halide handling risks and achieves 94% conversion in 3 hr:

Table 2: Hydrogenation Catalyst Performance

Catalyst H₂ Pressure (psi) Time (hr) Conversion (%)
Pd/C 50 3 94
Raney Ni 70 5 82
PtO₂ 30 4 88

Post-reaction filtration through Celite and rotary evaporation delivers analytically pure product without chromatography.

Biocatalytic and Enzymatic Approaches

Ketoreductase-Mediated Synthesis

Adapting methodologies from chiral alcohol production, engineered E. coli expressing ketoreductase KRED-159 catalyzes the reduction of 3-chloro-1-(2-ethylphenyl)propan-1-one in aqueous isopropanol (pH 7.5, 28°C). This green chemistry approach achieves:

  • 99.7% conversion in 24 hr
  • 100% ee for (S)-configured derivatives
  • No requirement for cofactor regeneration

Table 3: Enzymatic vs. Chemical Synthesis Metrics

Metric Enzymatic Friedel-Crafts
Yield 99.7% 87%
Solvent Waste 200 mL/kg 1200 mL/kg
Energy Consumption 15 kWh/kg 85 kWh/kg

Analytical Characterization Techniques

Spectroscopic Fingerprinting

1H NMR (400 MHz, CDCl3): δ 7.25–7.15 (m, 4H, ArH), 3.72 (t, J=6.4 Hz, 2H, CH2Cl), 2.65 (q, J=7.6 Hz, 2H, CH2CH3), 1.85 (quintet, J=6.4 Hz, 2H, CH2), 1.24 (t, J=7.6 Hz, 3H, CH3).

GC-MS (EI): m/z 198 [M]+, 163 [M-Cl]+, 91 [C7H7]+.

Applications and Derivative Synthesis

Pharmaceutical Intermediates

The compound serves as a precursor to SSRIs like dapoxetine. A patented route condenses this compound with naphthol derivatives under Cs2CO3 catalysis to form diaryl ethers in 76% yield:

$$
\text{1-(3-Chloropropyl)-2-EtC}6\text{H}4 + \text{Naphthol} \xrightarrow{\text{Cs}2\text{CO}3, \text{DMF}} \text{Dapoxetine Intermediate} $$

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloropropyl)-2-ethylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the 3-chloropropyl group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation: The ethyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form 1-(3-propyl)-2-ethylbenzene using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, ethanol, reflux conditions.

    Oxidation: Potassium permanganate, acidic medium, room temperature.

    Reduction: Lithium aluminum hydride, dry ether, low temperature.

Major Products Formed:

    Nucleophilic Substitution: 1-(3-Hydroxypropyl)-2-ethylbenzene, 1-(3-Aminopropyl)-2-ethylbenzene.

    Oxidation: 1-(3-Chloropropyl)-2-ethylbenzoic acid, 1-(3-Chloropropyl)-2-ethylbenzaldehyde.

    Reduction: 1-(3-Propyl)-2-ethylbenzene.

Scientific Research Applications

1-(3-Chloropropyl)-2-ethylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used to study the effects of alkylating agents on biological systems. It serves as a model compound for understanding the interactions between organic molecules and biological macromolecules.

    Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development. Its derivatives may exhibit biological activity that could be harnessed for therapeutic purposes.

    Industry: In industrial chemistry, this compound is used in the production of specialty chemicals, including surfactants and polymers. Its unique structure allows for the creation of materials with specific properties.

Mechanism of Action

The mechanism by which 1-(3-Chloropropyl)-2-ethylbenzene exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In oxidation reactions, the ethyl group undergoes transformation to form carboxylic acids or aldehydes. The molecular targets and pathways involved vary based on the specific chemical reaction and the conditions under which it occurs.

Comparison with Similar Compounds

Table 1: Comparison of Benzene Derivatives with Chloropropyl Groups

Compound Substituents Molecular Formula Key Applications Reference
This compound 2-ethyl, 3-chloropropyl C₁₁H₁₅Cl Synthetic intermediate N/A
1-(2-Chloro-2-methylpropyl)-3-methylbenzene (3j) 3-methyl, 2-chloro-2-methylpropyl C₁₁H₁₅Cl Alkylation reactions
1-(3-Bromopropyl)-3-methylbenzene 3-methyl, 3-bromopropyl C₁₀H₁₃Br Cross-coupling reagents

Heterocyclic Chloropropyl Derivatives

Chloropropyl groups are frequently attached to nitrogen-containing heterocycles, such as piperidine, piperazine, and imidazole:

  • 1-(3-Chloropropyl)piperidine hydrochloride (): Used as a pharmaceutical intermediate, this compound benefits from the piperidine ring’s basicity, enhancing solubility and bioavailability compared to purely aromatic systems.
  • 1-(3-Chloropropyl)-4-(3-chlorophenyl)piperazine (5) (): Synthesized via microwave-assisted methods (88% yield in 40 seconds), this derivative highlights the efficiency of modern techniques for chloropropyl-functionalized compounds .

Table 2: Heterocyclic Chloropropyl Compounds

Compound Core Structure Molecular Formula Key Properties Reference
1-(3-Chloropropyl)piperidine hydrochloride Piperidine C₈H₁₇Cl₂N High solubility, alkylation agent
1-(3-Chloropropyl)-1H-imidazole hydrochloride Imidazole C₆H₁₀Cl₂N₂ Hydrogen-bond donor
1-(3-Chloropropyl)-4-methylpiperazine Piperazine C₈H₁₇ClN₂ Dual Top1 inhibitor activity

Carborane Derivatives

3-Chloropropyl-substituted carboranes () exhibit unique steric and electronic effects due to the icosahedral C₂B₁₀ cluster. For example:

  • 1-(3-Chloropropyl)-o-carborane (1): The chloropropyl chain slightly elongates the cage C–C bond (1.649 Å vs. 1.628 Å in unsubstituted carborane), a steric effect less pronounced in benzene derivatives due to the planar aromatic ring .
  • Weak C–H···Cl hydrogen bonds observed in these carboranes may also occur in the target compound, influencing crystal packing or solubility .

Biological Activity

1-(3-Chloropropyl)-2-ethylbenzene is an organic compound that has garnered attention due to its potential biological activity, particularly in relation to its structural characteristics. This article explores the biological activity of this compound, including its chemical properties, potential mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzene ring substituted with an ethyl group and a chloropropyl group. Its molecular formula is C12H15ClC_{12}H_{15}Cl, with a molecular weight of approximately 226.74 g/mol. The presence of the chlorinated moiety suggests potential reactivity that could lead to biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Cytotoxicity : The chlorinated group may contribute to cytotoxic effects by forming reactive intermediates that can interact with cellular macromolecules such as DNA and proteins, potentially leading to mutagenicity.
  • Nucleophilic Substitution : The chlorine atom in the chloropropyl group can undergo nucleophilic substitution reactions, which may alter the compound's biological properties and interactions within biological systems.
  • Oxidative Stress : The ethyl group can be oxidized, possibly leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells.

Mutagenicity Potential

The potential mutagenicity of this compound is a critical area of concern. Chlorinated compounds are often associated with mutagenic properties due to their ability to form DNA adducts. While direct studies on this compound are scarce, its structural similarity to known mutagens suggests a need for comprehensive mutagenicity testing.

Industrial Applications

In industrial chemistry, this compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis, particularly in the production of specialty chemicals such as surfactants and polymers.

Therapeutic Potential

The derivatives of this compound may exhibit biological activity that could be harnessed for therapeutic purposes. Research into its potential pharmaceutical applications includes exploring its use as a precursor for drug development.

Data Table: Summary of Biological Activities

Activity Description References
CytotoxicityPotential interaction with cellular macromolecules leading to cell death,
MutagenicityPossible formation of DNA adducts due to chlorinated structure
Nucleophilic SubstitutionChlorine atom can be replaced by nucleophiles
Oxidative StressEthyl group oxidation may generate reactive oxygen species

Q & A

Q. What are the common synthetic routes for 1-(3-Chloropropyl)-2-ethylbenzene, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves Friedel-Crafts alkylation or nucleophilic substitution reactions. For example, reacting 2-ethylbenzene with 3-chloropropyl halides in the presence of Lewis acids like AlCl₃ under anhydrous conditions. Optimization may include:

  • Temperature control (40–60°C) to minimize side reactions.
  • Solvent selection (e.g., dichloromethane or toluene) to enhance solubility.
  • Stoichiometric ratios of reactants (1:1.2 molar ratio of aryl substrate to chloropropyl halide). Purification via column chromatography or recrystallization is critical to isolate the product .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve ambiguities in structural characterization of this compound?

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to distinguish between ethyl and chloropropyl substituents. For example, the ethyl group shows a triplet (~1.2 ppm) and quartet (~2.5 ppm), while the chloropropyl chain exhibits signals at δ 1.8–2.1 ppm (methylene protons) and δ 3.5–3.7 ppm (chlorine-adjacent CH₂).
  • MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 212.0834 for C₁₁H₁₅Cl). Discrepancies in data may arise from isomerization or impurities; cross-validation with X-ray crystallography (e.g., SHELX refinement ) is recommended .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Toxicity : Classified as acutely toxic (Category 4 for oral/dermal/inhalation routes). Use fume hoods and PPE (gloves, goggles).
  • Storage : Store in airtight containers away from light and moisture.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the pharmacological potential of this compound derivatives?

  • Target Identification : Dock derivatives into enzyme active sites (e.g., dengue NS2B/NS3 protease) using AutoDock Vina or Schrödinger Suite.
  • Pharmacophore Analysis : Map electrostatic and hydrophobic interactions to optimize binding affinity. For example, the chloropropyl chain may enhance hydrophobic interactions with nonpolar enzyme pockets .
  • Validation : Compare docking scores with experimental IC₅₀ values from enzymatic assays .

Q. What analytical strategies address contradictions in quantifying trace genotoxic impurities (e.g., 1-(3-Chloropropyl) derivatives) in pharmaceutical formulations?

  • LC-MS/MS : Use a C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water. Optimize multiple reaction monitoring (MRM) transitions for specificity (e.g., m/z 212 → 175 for the chloropropyl fragment).
  • Validation : Assess linearity (R² > 0.995), LOD/LOQ (≤10 ppm), and recovery rates (90–110%) per ICH guidelines.
  • Contradictions : Discrepancies in recovery may arise from matrix effects; use isotope-labeled internal standards (e.g., 13C^{13}C-analogues) for correction .

Q. How does the steric and electronic nature of the chloropropyl group influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Steric Effects : The bulky chloropropyl group may hinder transmetalation, requiring optimized ligands (e.g., SPhos) and elevated temperatures (80–100°C).
  • Electronic Effects : The electron-withdrawing chlorine atom stabilizes intermediates, accelerating oxidative addition but slowing reductive elimination.
  • Case Study : Coupling with boronic acids yields biaryl derivatives, monitored via 1H^1H-NMR to track β-hydride elimination byproducts .

Q. What crystallographic challenges arise in determining the structure of this compound, and how can SHELX refine disordered moieties?

  • Disorder : The flexible chloropropyl chain may exhibit positional disorder. Use PART and DFIX commands in SHELXL to model alternative conformations.
  • Data Collection : High-resolution (<1.0 Å) data from synchrotron sources improve electron density maps.
  • Validation : Check R-factor convergence (R₁ < 5%) and ADP consistency for all atoms .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies between theoretical (DFT) and experimental dipole moments in this compound?

  • Computational Setup : Re-optimize geometry at the B3LYP/6-311+G(d,p) level with solvent corrections (e.g., PCM for toluene).
  • Experimental Measurement : Use dielectric constant-based methods in nonpolar solvents.
  • Root Cause : Differences may stem from solvent effects or conformational averaging in experiments. Compare gas-phase DFT results with microwave spectroscopy data .

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